molecular formula C9H9N3O3 B14165594 N-(4-nitrophenyl)aziridine-1-carboxamide CAS No. 3647-22-1

N-(4-nitrophenyl)aziridine-1-carboxamide

Cat. No.: B14165594
CAS No.: 3647-22-1
M. Wt: 207.19 g/mol
InChI Key: DFLQWHHEKWANDH-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a nitrophenyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)aziridine-1-carboxamide typically involves the reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)aziridine-1-carboxamide involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that form various substituted products. The nitro group can also undergo reduction or substitution, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)aziridine-1-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Properties

CAS No.

3647-22-1

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

N-(4-nitrophenyl)aziridine-1-carboxamide

InChI

InChI=1S/C9H9N3O3/c13-9(11-5-6-11)10-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,10,13)

InChI Key

DFLQWHHEKWANDH-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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